(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol
Overview
Description
®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, a dihydroxy-methylpropyl group, and a nitroimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2,3-dihydroxy-2-methylpropyl 4-methylbenzenesulfonate
- ®-2,3-dihydroxy-2-methylpropyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole stands out due to its unique combination of functional groups
Properties
IUPAC Name |
(2R)-3-(2-chloro-4-nitroimidazol-1-yl)-2-methylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4/c1-7(13,4-12)3-10-2-5(11(14)15)9-6(10)8/h2,12-13H,3-4H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYAJHCNNXRAIQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN1C=C(N=C1Cl)[N+](=O)[O-])(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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